N-methylphthalazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylphthalazin-1-amine: is an organic compound with the molecular formula C9H9N3 . It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a phthalazine ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring, with a methyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
N-methylation of Phthalazin-1-amine: One common method involves the N-methylation of phthalazin-1-amine using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Reductive Amination: Another method involves the reductive amination of phthalazin-1-one with formaldehyde and a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production of N-methylphthalazin-1-amine often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of mechanochemical methods, such as ball milling, has also been explored to minimize solvent usage and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-methylphthalazin-1-amine can undergo oxidation reactions to form N-methylphthalazin-1-one.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-methylphthalazin-1-one.
Reduction: this compound derivatives.
Substitution: Various substituted phthalazin-1-amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-methylphthalazin-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in receptor binding studies .
Industry: this compound is used in the production of dyes, pigments, and polymers. It also finds applications in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties .
Wirkmechanismus
The mechanism of action of N-methylphthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
Phthalazin-1-amine: Lacks the methyl group on the nitrogen atom, resulting in different reactivity and biological activity.
N-methylphthalazin-1-one: An oxidized form of N-methylphthalazin-1-amine with distinct chemical properties.
Phthalazine: The parent compound without any substituents on the nitrogen atom.
Uniqueness: this compound is unique due to the presence of the methyl group on the nitrogen atom, which influences its chemical reactivity and biological activity. This modification can enhance its binding affinity to certain molecular targets and improve its stability under various conditions .
Eigenschaften
Molekularformel |
C9H9N3 |
---|---|
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
N-methylphthalazin-1-amine |
InChI |
InChI=1S/C9H9N3/c1-10-9-8-5-3-2-4-7(8)6-11-12-9/h2-6H,1H3,(H,10,12) |
InChI-Schlüssel |
IWWPXVGZGDYLDM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NN=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.